molecular formula C9H9F2NO2 B1301762 2-amino-3-(2,3-difluorophenyl)propanoic Acid CAS No. 236754-62-4

2-amino-3-(2,3-difluorophenyl)propanoic Acid

Cat. No.: B1301762
CAS No.: 236754-62-4
M. Wt: 201.17 g/mol
InChI Key: KSUXKFDPNKLPHX-UHFFFAOYSA-N
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Description

2-amino-3-(2,3-difluorophenyl)propanoic Acid is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-amino-3-(2,3-difluorophenyl)propanoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with amino acid transporters and enzymes involved in amino acid metabolism. The presence of fluorine atoms can enhance the binding affinity of the compound to certain enzymes, potentially leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in amino acid transport and metabolism, leading to alterations in cellular amino acid levels and metabolic flux . Additionally, the compound can impact cell signaling pathways by interacting with receptors and other signaling molecules, potentially leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with enzymes and other biomolecules. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes, leading to enzyme inhibition or activation . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in amino acid metabolism and transport .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These effects can vary depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can modulate amino acid metabolism and transport without causing significant adverse effects . At higher doses, the compound can lead to toxic effects, including disruptions in cellular metabolism and function . Threshold effects have been observed, with certain dosages leading to significant changes in metabolic activity and gene expression.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound can interact with enzymes and cofactors involved in the synthesis and degradation of amino acids, leading to changes in metabolic flux and metabolite levels . For example, it can inhibit the activity of certain aminotransferases, leading to alterations in the levels of specific amino acids and their derivatives .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by amino acid transporters and distributed to various cellular compartments . Its localization and accumulation within cells can be influenced by its interactions with binding proteins and other biomolecules . These interactions can affect the compound’s bioavailability and activity within different tissues.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, depending on its interactions with targeting signals and transport proteins . These localization patterns can influence the compound’s activity and function within cells, affecting processes such as gene expression, metabolism, and cell signaling .

Properties

IUPAC Name

2-amino-3-(2,3-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUXKFDPNKLPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371793
Record name 2,3-difluoro-dl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236754-62-4
Record name 2,3-Difluorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=236754-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-difluoro-dl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 236754-62-4
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